6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
The compound 6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative featuring a hexanoic acid chain at the N3 position of the heterocyclic core. Its structure includes a (5Z)-configured methylidene bridge linking the thiazolidinone to a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole moiety. The thiazolidinone ring contains a 2-thione (sulfanylidene) and a 4-oxo group, which are critical for electronic conjugation and biological activity. This compound is hypothesized to exhibit pharmacological properties akin to other thiazolidinones, such as antimicrobial, anti-inflammatory, or antihyperglycemic effects, depending on its substituents .
Properties
IUPAC Name |
6-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c27-20(28)11-5-2-6-12-25-22(29)19(32-23(25)30)14-16-15-26(17-8-3-1-4-9-17)24-21(16)18-10-7-13-31-18/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,27,28)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMHCRVDJPIDBV-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the thioxothiazolidine ring, and finally the attachment of the hexanoic acid chain. Common reagents used in these reactions include hydrazine, thiourea, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules.
Structural Analogues
2.1.1. 6-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid (C32H28ClN3O4S2)
- Key Differences : Replaces the thiophen-2-yl group with a 2-chlorobenzyloxy-substituted phenyl ring.
- Molecular Mass : 618.163 g/mol (vs. ~606 g/mol for the target compound, assuming C30H25N3O3S3) .
2.1.2. (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c)
- Key Differences: Shorter propanoic acid chain (vs. hexanoic acid) and a 4-methoxyphenyl group on the pyrazole.
- Impact : The shorter chain may reduce bioavailability, while the methoxy group enhances π-π stacking interactions with biological targets. Reported to exhibit moderate antimicrobial activity .
2.1.3. 5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a)
- Key Differences: Lacks the hexanoic acid chain and thiophene substituent.
- Impact : Simpler structure with higher crystallinity but reduced solubility. Demonstrated antimicrobial activity against S. aureus .
Functional Analogues
2.2.1. Naphthalene-Based Thiazolidinones (e.g., 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid)
- Key Differences : Incorporates a naphthyl-thiazole hybrid and acetic acid chain.
- Impact : The naphthyl group enhances hydrophobic interactions, contributing to antihyperglycemic activity in alloxan-induced diabetic models .
2.2.2. 3,5-Diphenylcyclohex-2-enone-Derived Thiazolidinones
- Key Differences: Cyclohexenone core fused with thiazolidinone.
- Impact : Exhibits broad-spectrum antimicrobial and antitumor activity due to the rigid, planar structure .
Comparative Data Table
*Estimated based on structural similarity; exact mass requires experimental validation.
Research Findings and Implications
- Antimicrobial Potential: Thiazolidinones with electron-withdrawing groups (e.g., Cl in ) show enhanced activity, but the thiophene group in the target compound may offer unique binding interactions.
- Metabolic Activity: The hexanoic acid chain could mimic endogenous fatty acids, improving uptake in metabolic pathways, as seen in naphthalene-based antihyperglycemic agents .
- Structural Optimization: Compared to diphenylcyclohexenone derivatives , the target compound’s pyrazole-thiophene hybrid may balance lipophilicity and solubility for better pharmacokinetics.
Biological Activity
The compound 6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H13N3O3S
- Molecular Weight : Approximately 373.45 g/mol
- IUPAC Name : this compound
This compound features a thiazolidinone core, a pyrazole moiety, and a hexanoic acid side chain, which contribute to its diverse biological activities.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anti-inflammatory Activity : The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For example, compounds synthesized from related thiazolidinones have been tested against Mycobacterium tuberculosis and exhibited notable inhibitory effects .
- Antitumor Activity : The compound's ability to inhibit cancer cell proliferation has been explored in several studies. Some derivatives have shown effectiveness against specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone ring structure allows for interaction with key enzymes involved in inflammatory pathways and cancer progression. For instance, inhibition of kinases and proteases has been noted .
- Cytokine Modulation : By modulating the expression of cytokines involved in inflammation, the compound can effectively reduce inflammatory responses in various models .
Case Study 1: Anti-inflammatory Effects
A study involving the synthesis of novel pyrazole derivatives demonstrated that compounds similar to 6-[(5Z)-4-oxo...] significantly inhibited IL-6 production in vitro. The most effective compounds showed IC50 values comparable to established anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were screened against Bacillus subtilis, E. coli, and fungal strains like Aspergillus niger. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Research Findings Summary Table
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this thiazolidinone derivative?
The synthesis typically involves:
- Condensation reactions : Formation of the thiazolidinone core by reacting thiourea derivatives with chloroacetic acid or esters under basic conditions (e.g., triethylamine in DMF/water mixtures) .
- Knoevenagel condensation : Introduction of the (Z)-configured methylidene group via reaction of the thiazolidinone with a substituted pyrazole-aldehyde derivative, often catalyzed by acetic acid or piperidine under reflux .
- Solvent systems : Dimethyl sulfoxide (DMSO) or ethanol are common for solubility, with reaction progress monitored by TLC (30% EtOAc/hexane) or HPLC .
- Purification : Recrystallization from aqueous ethanol or column chromatography to achieve >95% purity .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and thiazolidinone carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the hexanoic acid side chain .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>98%) and absence of by-products like unreacted pyrazole intermediates .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome and yield of the (Z)-configured methylidene group?
- Catalyst selection : Acidic conditions (e.g., acetic acid) favor (Z)-isomer formation due to stabilization of the transition state via hydrogen bonding .
- Temperature : Reflux (~100°C) enhances reaction kinetics but may risk isomerization; lower temperatures (60–80°C) improve (Z)-selectivity .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the enolate intermediate, increasing yields to 70–85% .
- Monitoring : Real-time FTIR can track carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) to optimize reaction termination .
Q. What experimental strategies are used to evaluate its biological activity and mechanism of action?
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or protein tyrosine phosphatases (PTP1B) using fluorogenic substrates (IC50 determination) .
- Cell-based studies : Measure antiproliferative activity (e.g., MTT assay on cancer cell lines) and correlate with structural analogs to establish SAR .
- Molecular docking : Simulate binding to active sites (e.g., COX-2 PDB: 5KIR) to identify critical interactions (e.g., hydrogen bonding with the thiazolidinone sulfur) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Substituent variation : Compare derivatives with methoxy (electron-donating) vs. chloro (electron-withdrawing) groups on the phenyl ring to assess electronic effects on bioactivity .
- Pharmacophore modeling : Map essential features (e.g., thiophene sulfur as a hydrogen bond acceptor) to distinguish active/inactive analogs .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., hexanoic acid chain length vs. solubility-bioactivity trade-offs) .
Q. What methodologies assess the compound’s stability under varying pH and storage conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, then quantify degradation products via HPLC .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor changes in purity (>90% stability indicates suitability for long-term storage) .
- pH-solubility profiling : Use shake-flask methods to determine solubility in buffers (pH 1–10), identifying optimal formulation pH (~6–7 for maximal aqueous solubility) .
Q. How can derivatives be rationally designed to improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the thiophene ring with furan (to reduce metabolic oxidation) or pyridine (to enhance water solubility) .
- Prodrug strategies : Esterify the hexanoic acid moiety to improve membrane permeability, with enzymatic cleavage in vivo .
- Trojan horse approach : Conjugate with glucose transporters to enhance cellular uptake in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
